

A Researcher's Guide to Tetrodotoxin Citrate: A Comparative Overview of Commercial Sources

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Compound of Interest

Compound Name: *Tetrodotoxin citrate*

Cat. No.: *B1663639*

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For scientists in neuroscience research and drug development, Tetrodotoxin (TTX) is an indispensable tool for the selective blockade of voltage-gated sodium channels. The citrate salt of TTX is favored for its enhanced aqueous solubility. However, the efficacy of commercially available **Tetrodotoxin citrate** can vary between suppliers, potentially impacting experimental outcomes. This guide provides a comparative overview of **Tetrodotoxin citrate** from leading chemical suppliers, based on publicly available data. As direct, third-party comparative studies on the efficacy of these products are not readily available, this guide summarizes supplier-provided specifications to aid in product selection. Furthermore, a detailed experimental protocol is provided for researchers to conduct their own efficacy comparisons.

Supplier Specification Comparison

The following table summarizes the product specifications for **Tetrodotoxin citrate** from several major suppliers. This information is based on data available on the suppliers' websites and should be confirmed with the supplier and product-specific certificates of analysis.

Supplier	Product Name	Catalog Number	Purity	Potency Data (Supplier Provided)	Storage
Tocris Bioscience (Bio-Techne)	Tetrodotoxin citrate	1069	≥98% (HPLC) [1]	IC50 values for various Nav channels: Nav1.6 (2.3 nM), Nav1.1 (4.1 nM), Nav1.3 (5.3 nM), Nav1.4 (7.6 nM), Nav1.2 (14 nM), and Nav1.7 (36 nM)[1]	Store at -20°C[1]
R&D Systems (Bio-Techne)	Tetrodotoxin citrate	1069	≥98%[2]	IC50 values for various Nav channels: Nav1.6 (2.3 nM), Nav1.1 (4.1 nM), Nav1.3 (5.3 nM), Nav1.4 (7.6 nM), Nav1.2 (14 nM), and Nav1.7 (36 nM)[2]	Store at -20°C[2]
Cayman Chemical	Tetrodotoxin (citrate)	14964	≥98%[3]	IC50 values of 4.1 nM and 5.2 nM in frog muscle and	-20°C[3]

squid axon,
respectively[3]
]

IC50 = 63 nM
for preventing
veratradine-
induced
intracellular
Ca2+
accumulation[
5]

Potent,
selective and
reversible,
voltage
dependent
Na+ channel
blocker[6]

ED50 = 3.7
nM[7]
4°C[7]

Product
discontinued[
8]
Not
applicable

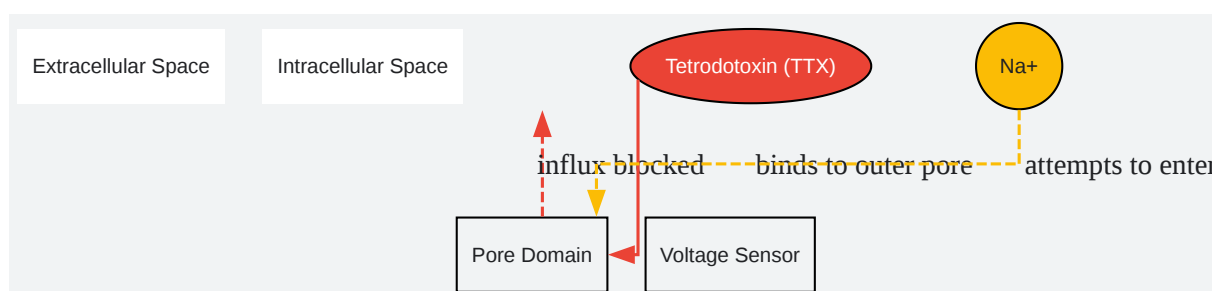
Note: The potency data provided by suppliers may be derived from different experimental systems and should be considered as a general guide. It is highly recommended that researchers determine the potency of **Tetrodotoxin citrate** in their specific experimental setup.

Mechanism of Action and Experimental Workflow

To understand and evaluate the efficacy of **Tetrodotoxin citrate**, it is crucial to be familiar with its mechanism of action and a standardized experimental workflow for its characterization.

Mechanism of Action: Tetrodotoxin Blockade of Voltage-Gated Sodium Channels

Tetrodotoxin exerts its potent neurotoxic effect by binding to site 1 of the outer pore of voltage-gated sodium channels. This binding physically occludes the channel, preventing the influx of sodium ions that is necessary for the rising phase of an action potential. The diagram below illustrates this mechanism.

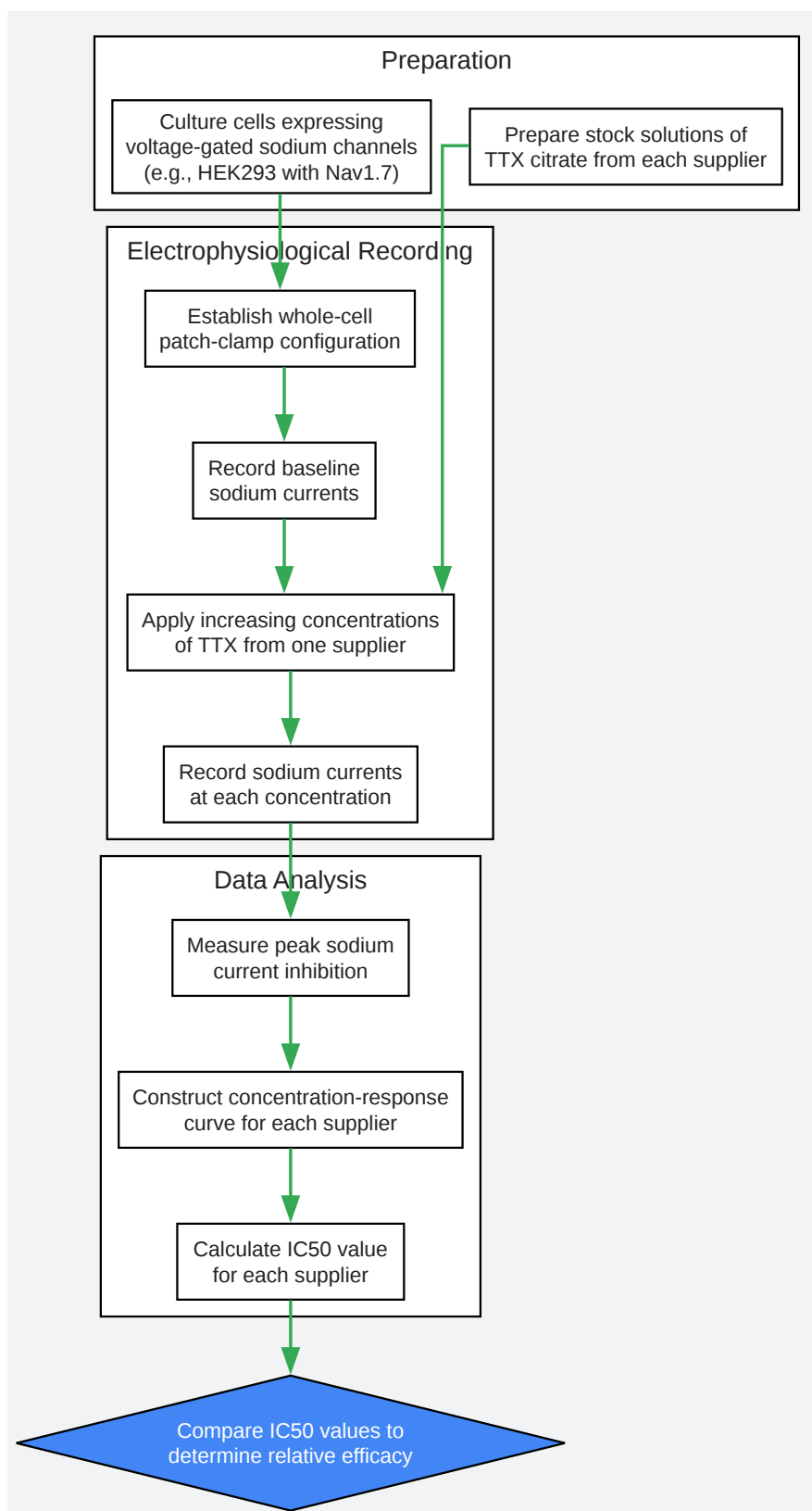


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Caption: Tetrodotoxin blocks the voltage-gated sodium channel pore.

Experimental Workflow: Efficacy Comparison by Patch-Clamp Electrophysiology

The gold standard for determining the efficacy of a sodium channel blocker like Tetrodotoxin is whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of sodium currents and the determination of the half-maximal inhibitory concentration (IC₅₀). The following diagram outlines a typical workflow for comparing the efficacy of TTX from different suppliers.



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Caption: Workflow for comparing TTX efficacy using patch-clamp.

Detailed Experimental Protocol: Determination of Tetrodotoxin Citrate IC50 by Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a framework for assessing the inhibitory potency of **Tetrodotoxin citrate**.

1. Cell Culture and Preparation

- **Cell Line:** Use a cell line stably expressing a specific voltage-gated sodium channel subtype of interest (e.g., HEK293 cells expressing human Nav1.7).[\[9\]](#)
- **Culture Conditions:** Culture cells in the appropriate medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a humidified 5% CO₂ incubator.[\[10\]](#)
- **Plating for Electrophysiology:** Plate cells onto glass coverslips 24-48 hours before recording to achieve a sub-confluent monolayer.[\[10\]](#)

2. Solutions

- **External (Extracellular) Solution (in mM):** 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[\[10\]](#)
- **Internal (Pipette) Solution (in mM):** 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.[\[10\]](#)
- **Tetrodotoxin Citrate Stock Solutions:** Prepare high-concentration stock solutions (e.g., 1 mM) of TTX citrate from each supplier in deionized water. Store aliquots at -20°C. On the day of the experiment, prepare a series of dilutions in the external solution to achieve the desired final concentrations for the concentration-response curve.

3. Electrophysiological Recording

- **Equipment:** A patch-clamp amplifier, data acquisition system, inverted microscope, and micromanipulators are required.

- Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the internal solution.[10]
- Whole-Cell Configuration:
 - Place a coverslip with cells in the recording chamber and perfuse with the external solution.
 - Approach a cell with the patch pipette and form a high-resistance (G Ω) seal.
 - Rupture the cell membrane to achieve the whole-cell configuration.[11]
- Voltage-Clamp Protocol:
 - Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the sodium channels are in a resting state.
 - Apply a depolarizing voltage step (e.g., to 0 mV for 20 ms) to elicit an inward sodium current.
 - Record the baseline sodium current in the absence of TTX.
 - Perfuse the chamber with increasing concentrations of TTX citrate, allowing for equilibration at each concentration, and record the sodium current.[10]

4. Data Analysis

- Measurement: Measure the peak amplitude of the inward sodium current at each TTX concentration.
- Normalization: Normalize the peak current at each concentration to the baseline (control) current.
- Concentration-Response Curve: Plot the normalized current as a function of the logarithm of the TTX concentration.
- IC₅₀ Calculation: Fit the concentration-response data to the Hill equation to determine the IC₅₀ value, which represents the concentration of TTX that inhibits 50% of the sodium

current.[12]

By following this protocol, researchers can generate robust and comparable data on the efficacy of **Tetrodotoxin citrate** from different suppliers, ensuring the reliability and reproducibility of their experimental results.

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